molecular formula C12H18ClN3O B2901369 (R)-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride CAS No. 1439894-54-8

(R)-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride

Cat. No.: B2901369
CAS No.: 1439894-54-8
M. Wt: 255.75
InChI Key: VUJANMRCXKEPID-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride is a chemical compound that features a benzyl group attached to a pyrrolidine ring via a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride typically involves the reaction of ®-3-pyrrolidinamine with benzyl isocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product. The resulting urea derivative is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the urea group into amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various urea derivatives, amine derivatives, and substituted benzyl compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, ®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities with ®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride.

    Benzyl urea derivatives: Compounds like N-benzyl-N’-phenylurea also exhibit similar structural features.

Uniqueness

®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride is unique due to its specific combination of a benzyl group, a pyrrolidine ring, and a urea linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzyl-3-[(3R)-pyrrolidin-3-yl]urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c16-12(15-11-6-7-13-9-11)14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H2,14,15,16);1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJANMRCXKEPID-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC(=O)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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